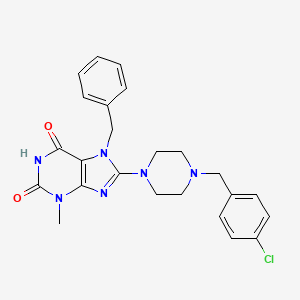
N-(4-fluorobenzyl)-6-methyl-3-tosylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-6-methyl-3-tosylquinolin-4-amine is a compound that has gained significant attention in scientific research due to its potential as a pharmacological tool.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Quinoline derivatives are explored extensively for their biological activity and potential as therapeutic agents. For instance, the synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents highlight the role of quinoline derivatives in drug discovery for tuberculosis treatment. This research demonstrated that specific modifications to the quinoline structure could influence potency against Mycobacterium tuberculosis, suggesting that derivatives like "N-(4-fluorobenzyl)-6-methyl-3-tosylquinolin-4-amine" could also have potential applications in medicinal chemistry if explored similarly (Odingo et al., 2014).
Fluorescence Sensing and Materials Science
Quinoline derivatives are also utilized in fluorescence sensing applications. The study on "Remarkable difference in Al3+ and Zn2+ sensing properties of quinoline-based isomers" showcases the utility of quinoline derivatives as fluorescence chemosensors for metal ions. Such derivatives can detect metal ions by enhancing emission intensity, indicating potential applications of "this compound" in sensor technology if its fluorescence properties were to be explored (Hazra et al., 2018).
Synthetic Methodologies
Quinoline derivatives serve as key intermediates in synthetic organic chemistry, enabling the construction of complex molecules. For example, the synthesis of 4-hydroxy-6,9-difluorobenz[g]isoquinoline-5,10-diones demonstrates the versatility of quinoline scaffolds in synthesizing fluorescent dyes and potential pharmaceuticals. This underscores the synthetic utility of quinoline derivatives, suggesting that "this compound" could also be a valuable intermediate in the synthesis of complex molecules (Krapcho et al., 1995).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2S/c1-16-3-10-20(11-4-16)30(28,29)23-15-26-22-12-5-17(2)13-21(22)24(23)27-14-18-6-8-19(25)9-7-18/h3-13,15H,14H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNCRHNEXNAURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2611828.png)


![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2611835.png)
![tert-Butyl 4-[5-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B2611836.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B2611839.png)



![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2611844.png)


